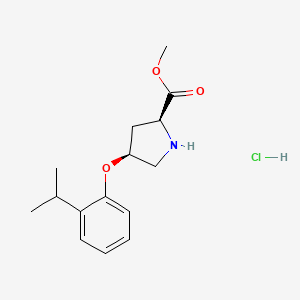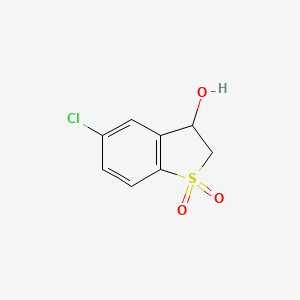![molecular formula C10H9FN2O2 B1456209 {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341975-18-5](/img/structure/B1456209.png)
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochemical Behavior
- The photochemical behavior of some 1,2,4-oxadiazole derivatives, including potential compounds structurally related to "{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol," has been studied, revealing that upon irradiation, these compounds undergo photoisomerization to 1,3,4-oxadiazoles or interact with solvents to form open chain products. This indicates potential applications in photochemical switches or as components in light-responsive materials (Buscemi et al., 1988); (Buscemi et al., 1990).
Crystal Packing and Non-covalent Interactions
- Studies on the crystal packing of 1,2,4-oxadiazole derivatives have highlighted the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in stabilizing their supramolecular architectures. This research is crucial for the design of materials with specific physical properties (Sharma et al., 2019).
Fluorescence Quenching and Sensing Applications
- Fluorescence studies of thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as aniline sensors, offering a pathway for the development of sensitive detection methods for aniline and similar compounds in environmental samples (Naik et al., 2018).
Antibacterial Activity
- The design and synthesis of 1,2,4-oxadiazole derivatives have shown significant antibacterial activity, suggesting their potential use in the development of new antibacterial agents. This research addresses the growing need for new drugs to combat antibiotic-resistant bacteria (Rai et al., 2010).
Theoretical Studies and Synthesis Routes
- Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the synthesis routes and stability of 1,2,4-oxadiazole derivatives. These studies are essential for understanding the reactivity and designing new compounds with desired properties (Moreno-Fuquen et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYYZOUJWLRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



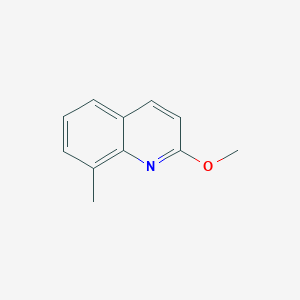
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
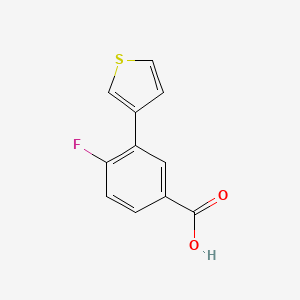
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
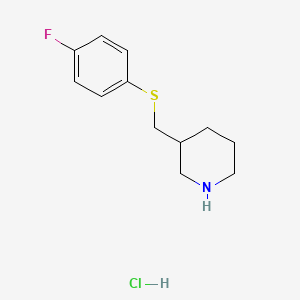
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
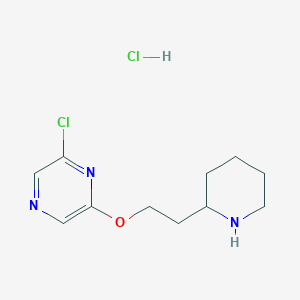
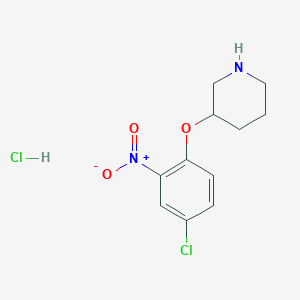
![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
